1-(2-Aminocyclohexyl)propan-2-one
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Overview
Description
1-(2-Aminocyclohexyl)propan-2-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is characterized by a cyclohexane ring substituted with an amino group and a propan-2-one moiety. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-(2-Aminocyclohexyl)propan-2-one can be achieved through several routes. One common method involves the reaction of cyclohexanone with ammonia and a suitable reducing agent. The reaction conditions typically include:
Cyclohexanone: The starting material.
Ammonia: Provides the amino group.
Reducing Agent: Such as sodium borohydride or lithium aluminum hydride.
Solvent: Often an alcohol like methanol or ethanol.
The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Chemical Reactions Analysis
1-(2-Aminocyclohexyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major products formed from these reactions include alcohols, ketones, and carboxylic acids .
Scientific Research Applications
1-(2-Aminocyclohexyl)propan-2-one is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(2-Aminocyclohexyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-Aminocyclohexyl)propan-2-one can be compared with other similar compounds, such as:
1-(1-Aminocyclohexyl)propan-2-one: Differing in the position of the amino group on the cyclohexane ring.
2-Aminocyclohexanone: Lacking the propan-2-one moiety.
Cyclohexylamine: Lacking the ketone group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(2-aminocyclohexyl)propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(11)6-8-4-2-3-5-9(8)10/h8-9H,2-6,10H2,1H3 |
InChI Key |
VXVUECOAAPGHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCCC1N |
Origin of Product |
United States |
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